Product packaging for 2-Phenylpyrimidin-5-ol(Cat. No.:CAS No. 66739-85-3)

2-Phenylpyrimidin-5-ol

Cat. No.: B3055763
CAS No.: 66739-85-3
M. Wt: 172.18 g/mol
InChI Key: VXOJYMHSOARYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Studies

The pyrimidine core is a fundamental heterocyclic aromatic compound that holds a privileged position in medicinal chemistry and drug discovery. tec.mxd-nb.info This significance stems from its presence in the essential building blocks of life, namely the nucleotide bases cytosine, thymine, and uracil, which are components of DNA and RNA. tec.mxnih.govderpharmachemica.com Beyond its biological role, the pyrimidine scaffold is a key pharmacophoric element in numerous clinically used drugs. tec.mx

Research has consistently shown that pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. rsc.org These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antihypertensive properties. tec.mxd-nb.infonih.govnih.govrsc.org The versatility of the pyrimidine ring allows for structural modifications at various positions. tec.mx Even slight alterations, such as the introduction of different substituents, can lead to significant changes in biological activity, making it an attractive and adaptable scaffold for designing new therapeutic agents. tec.mx

Furthermore, fused heterocyclic systems incorporating the pyrimidine ring, such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines, are of great interest in medicinal chemistry. nih.govnih.govrsc.orgresearchgate.net These fused scaffolds are considered bioisosteres of purine (B94841) bases like adenine (B156593) and have demonstrated a wide array of medical applications, including the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net

Overview of Research Trajectories for 2-Phenylpyrimidin-5-ol and its Derivatives

The 2-phenylpyrimidine (B3000279) framework, the core of this compound, serves as a crucial building block in the synthesis of diverse and complex molecules with significant therapeutic potential. chemshuttle.comnih.govnih.gov Research efforts have focused on modifying this central scaffold to develop novel compounds targeting a variety of biological pathways. These investigations have led to the discovery of derivatives with promising activities as anticancer, antifungal, and anti-inflammatory agents. rsc.orgnih.govnih.gov

A significant area of research involves the development of 2-phenylpyrimidine derivatives as anticancer agents. nih.gov For example, a series of 2-phenylpyrimidine coumarin (B35378) derivatives were designed and synthesized to act as telomerase inhibitors, showing favorable effects against tumor cell proliferation. nih.gov Another study focused on novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents that function as VEGFR-2 inhibitors and apoptosis inducers. nih.gov

In the field of antifungal research, derivatives of 2-phenylpyrimidine have been designed as novel CYP51 inhibitors. nih.gov These compounds have demonstrated good efficacy against several common clinically susceptible fungal strains, highlighting their potential as a new structural class of antifungal drugs. nih.gov

Furthermore, the 2-phenylpyrimidine scaffold has been utilized to create potent anti-inflammatory agents. rsc.org Researchers have reported the synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives that act as efficient inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. rsc.org Other research has explored the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids as potential antiallergy agents. acs.org The versatility of the scaffold is also demonstrated in the development of 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidines as reversible allosteric inhibitors of Heat Shock Protein 70 (Hsp70). nih.gov

The synthesis of these varied derivatives often involves strategic chemical modifications. This includes reactions to create fused systems, such as 2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-ol, or the introduction of functional groups, as seen in the synthesis of novel 5-hydroxymethylpyrimidines and 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. mdpi.comrsc.orgresearchgate.net These diverse research trajectories underscore the importance of the 2-phenylpyrimidine moiety as a foundational structure in modern medicinal chemistry.

Table 2: Selected Research Applications of 2-Phenylpyrimidine Derivatives

Derivative ClassTherapeutic Target/ApplicationReference(s)
2-Phenylpyrimidine coumarinsAnticancer (Telomerase inhibitors) nih.gov
Pyrimidine-5-carbonitrilesAnticancer (VEGFR-2 inhibitors) nih.gov
Phenylpyrimidine derivativesAntifungal (CYP51 inhibitors) nih.gov
5-Carbamoyl-2-phenylpyrimidinesAnti-inflammatory (PDE4 inhibitors) rsc.org
5-(Phenylthio)pyrimidinesHsp70 Allosteric Inhibitors nih.gov
1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acidsAntiallergy Agents acs.org
2-Phenyl-5H-chromeno[4,3-d]pyrimidin-5-olsSynthetic Intermediates rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B3055763 2-Phenylpyrimidin-5-ol CAS No. 66739-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJYMHSOARYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344711
Record name 2-phenylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66739-85-3
Record name 5-Pyrimidinol, 2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66739-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Phenylpyrimidin-5-ol Core Structures

The formation of the central pyrimidine (B1678525) ring is the cornerstone of these syntheses, with various methods developed to build this heterocyclic system efficiently.

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like substituted pyrimidines from simple starting materials in a single step. tubitak.gov.trscholarsresearchlibrary.com These strategies are valued for their atom economy and reduction of intermediate isolation steps. scholarsresearchlibrary.com A notable MCR involves the one-pot condensation of an aromatic aldehyde, a β-keto ester or an active methylene (B1212753) compound, and a guanidine (B92328) or amidine salt. tubitak.gov.trnih.gov For instance, the three-component reaction of aromatic aldehydes, ethyl propionate (B1217596), and guanidine hydrochloride using PEG-400 as a reaction medium has been shown to produce 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives in high yields. heteroletters.org Another approach utilizes the condensation of 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone), 3-bromobenzimidamide hydrochloride, and various alkynes/alkenes/arylboronic acids to generate diverse pyrimidine libraries. researchgate.net

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Medium Product Class Reference
Aromatic Aldehyde Ethyl Propionate Guanidine HCl PEG-400 2-Amino-6-aryl-5-methylpyrimidin-4-ol heteroletters.org
Arylaldehyde Ethyl Benzoylacetate Guanidinium Chloride Microwave Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates tubitak.gov.tr
Enaminone 3-Bromobenzimidamide HCl Terminal Alkyne PdCl₂(PPh₃)₂/CuI 4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidines researchgate.net

Oxidative annulation represents a modern strategy for constructing heterocyclic rings, including pyrimidines. This method involves the formation of new C-C and C-N bonds through an oxidation process, often using a metal catalyst or a chemical oxidant. A metal-free approach for synthesizing 2,4,6-trisubstituted pyrimidines utilizes α,β-unsaturated ketones (chalcones) and benzamidine, proceeding through a tandem annulation-oxidation pathway under an oxygen atmosphere. researchgate.net Another strategy involves the I₂/DMSO-mediated oxidative annulation of L-phenylalanine with aryl methyl ketones to chemoselectively synthesize substituted pyridines and oxazoles, showcasing a transition metal-free approach for N-heterocycle formation. rsc.org While not directly yielding this compound in all cited examples, these oxidative strategies highlight a viable pathway for pyrimidine ring synthesis from acyclic precursors. researchgate.netmdpi.com

The critical step in many pyrimidine syntheses is the cyclization reaction that forms the heterocyclic ring. This is commonly achieved by reacting a 1,3-dielectrophilic component with a C-N-C nucleophilic component (an amidine). A classic method involves the condensation of β-keto esters with amidines. For example, 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones are synthesized via cyclization of newly formed β-keto esters with various amidines. researchgate.net The mechanism for a multi-component synthesis of substituted pyrimidines can involve a sequence of Michael addition, cyclization, isomerization, and dehydration to form the final aromatic ring. researchgate.net Anionic cyclization reactions have also been explored for the synthesis of related heterocyclic systems. harvard.edu

Chalcones (1,3-diaryl-2-propen-1-ones) are widely used and versatile precursors for the synthesis of pyrimidine derivatives. uobabylon.edu.iqrjptonline.org The general method involves the cyclocondensation of a chalcone (B49325) with a suitable binucleophile such as urea (B33335), thiourea (B124793), or guanidine nitrate. rjptonline.orgderpharmachemica.com The reaction is typically carried out in a basic medium, such as ethanolic sodium hydroxide (B78521) or potassium hydroxide, and can be performed under conventional heating or microwave irradiation. impactfactor.orgsemanticscholar.org For example, refluxing a substituted chalcone with urea in ethanolic acetic acid and NaOH yields pyrimidin-2-ol derivatives. rasayanjournal.co.in This method allows for the introduction of a phenyl group at position 4 or 6 of the pyrimidine ring, depending on the structure of the starting chalcone.

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones

Chalcone Precursor Reagent Conditions Product Class Reference
Substituted Chalcone Urea Ethanolic NaOH, Reflux 6-substituted phenyl-4-phenylpyrimidin-2-ol impactfactor.org
Substituted Chalcone Thiourea Ethanolic/Glacial Acetic Acid, NaOH, Reflux 6-substituted phenyl-4-(nitrophenyl) pyrimidin-2-ol rjptonline.org
Chalcone Urea Ethanolic KOH, Microwave Irradiation 4,6-disubstituted pyrimidin-2(1H)-one semanticscholar.org

The choice of starting materials with specific functional groups is fundamental to the construction of the this compound core.

Cyanoamides and Guanidines: Guanidine is a common N-C-N building block for pyrimidines. The condensation of guanidine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide is a classical route to substituted pyrimidinols. thieme-connect.de Similarly, reacting guanidine hydrochloride with aromatic aldehydes and ethyl propionate in PEG-400 affords 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives. heteroletters.org Nano-NiZr₄(PO₄)₆ has been used as a heterogeneous catalyst for the reaction between benzaldehydes, guanidine hydrochloride, and malononitrile (B47326) to produce pyrimidines efficiently. nanochemres.org

Malononitriles: Malononitrile is a highly reactive C-C fragment. It can be condensed with benzimidamide hydrochloride in the presence of a base to form aminopyrimidines. thieme-connect.de The reaction of malononitrile with thiourea and sodium ethoxide yields 4,6-diaminopyrimidine-2-thiol. thieme-connect.de Phenacylmalononitrile, prepared from malononitrile and phenacyl bromide, serves as a key intermediate for various heterocyclic syntheses. nih.gov

Ethyl Cyanoacetates: Ethyl cyanoacetate is a versatile precursor for pyrimidin-4-ol and pyrimidin-5-ol derivatives. The reaction of ethyl cyanoacetate with benzimidamide hydrochloride in the presence of sodium ethoxide yields 6-amino-2-phenylpyrimidin-4-ol. thieme-connect.de A three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol (B145695) provides a straightforward route to 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines. nih.gov

Table 3: Pyrimidine Synthesis from Specific Starting Materials

C-C Fragment N-C-N Fragment Conditions Product Reference
Ethyl Cyanoacetate Benzimidamide HCl NaOEt, EtOH, Reflux 6-Amino-2-phenylpyrimidin-4-ol thieme-connect.de
Malononitrile Thiourea Na, EtOH, Reflux 4,6-Diaminopyrimidine-2-thiol thieme-connect.de

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Derivatization reactions can target the hydroxyl group or the carbon atoms of the pyrimidine ring. researchgate.netjfda-online.com

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org For example, 5-phenylpyrimidine (B189523) can undergo directed metallation at the C2 position using TMPZnCl·LiCl, followed by reaction with an electrophile like iodine or coupling with an aryl halide. uni-muenchen.de While this example is for 5-phenylpyrimidine, similar strategies could be applied to this compound, likely requiring protection of the hydroxyl group first.

The hydroxyl group at the C5 position can be targeted for reactions such as alkylation or acylation to introduce new functional groups. For instance, the conversion of a pyrimidin-2-ol to a methoxy (B1213986) derivative can be achieved, although direct methylation with methyl iodide can sometimes lead to mixtures of isomers due to competing N-alkylation. rsc.org The synthesis of [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol from the corresponding ethyl ester demonstrates that functional groups on the pyrimidine ring can be transformed (e.g., ester reduction to alcohol) while the core structure remains intact. mdpi.com These derivatization strategies are essential for exploring the structure-activity relationships of pyrimidine-based compounds. nih.gov

Modification of the Phenyl Substituent

The phenyl group at the C2 position of the pyrimidine ring offers another site for chemical diversification. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity of the phenyl ring can be influenced by the electron-withdrawing nature of the attached pyrimidine core. More versatile and widely used methods involve modern cross-coupling reactions.

Research on related phenyl-substituted heterocycles provides a blueprint for potential modifications:

Halogenation : The phenyl ring can be halogenated using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms. These halogenated derivatives serve as valuable handles for further transformations. ambeed.com

Arylation : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing new aryl or heteroaryl groups. This involves reacting a halogenated phenylpyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. ambeed.com

Amination : The introduction of amino groups onto the phenyl ring can be achieved through reactions like the Buchwald-Hartwig amination, which couples an amine with an aryl halide. ambeed.com

These reactions allow for the synthesis of a vast array of derivatives where the properties of the molecule can be fine-tuned by altering the steric and electronic characteristics of the substituent on the phenyl ring.

Introduction of Diverse Chemical Moieties (e.g., Hydroxyl, Amino, Thio, Alkyl, Aryl, Heteroaryl)

The functionalization of the 2-phenylpyrimidine (B3000279) scaffold with a variety of chemical groups is key to exploring its chemical space and potential applications.

Hydroxyl Group Introduction: While the parent compound is this compound, other hydroxylated analogs can be synthesized. The most fundamental synthesis of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. semanticscholar.org For instance, the condensation of ethyl acetoacetate (B1235776) with acetamidine (B91507) yields 2,6-dimethylpyrimidin-4-ol, illustrating a classic route to hydroxypyrimidines. semanticscholar.org

Amino Group Introduction: Amino groups are frequently introduced via nucleophilic substitution of a halogenated pyrimidine. A study on the synthesis of novel 5-hydroxymethylpyrimidines demonstrated that a 4-chloropyrimidine (B154816) intermediate could be reacted with a wide range of primary alkyl amines, including ethylamine, propylamine, and allylamine, to afford the corresponding 4-amino derivatives in good yields. mdpi.com The table below summarizes the introduction of various amino functionalities onto a related 2-phenylpyrimidine core. mdpi.com

Table 1: Synthesis of Amino-Substituted 2-Phenylpyrimidines via Nucleophilic Substitution
Amine NucleophileResulting SubstituentProduct NameYield (%)
Ethylamine-NHCH₂CH₃Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate72.73
n-Propylamine-NH(CH₂)₂CH₃Ethyl 4-methyl-2-phenyl-6-(propylamino)pyrimidine-5-carboxylateNot specified
Ethanolamine-NHCH₂CH₂OHEthyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate74.50
Cyclohexylamine-NH-c-C₆H₁₁Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylateNot specified

Thio Group Introduction: Thioethers and thiols can be introduced using similar substitution chemistry. The reaction of ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate with benzyl (B1604629) chloride in the presence of sodium hydroxide resulted in the formation of the corresponding S-benzylated product in high yield. mdpi.com Another study describes the synthesis of pyrimidine-2-thiols by reacting substituted chalcones with thiourea. d-nb.info

Table 2: Synthesis of Thio-Substituted 2-Phenylpyrimidines
Starting MaterialReagentResulting SubstituentProduct NameYield (%)
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylateBenzyl chloride-S-CH₂-PhEthyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate83.24
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate2-Methylbenzyl chloride-S-CH₂-C₆H₄-CH₃Ethyl 4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidine-5-carboxylate82.28
1-(4-nitrophenyl)-3-(3-chlorophenyl)prop-2-en-1-oneThiourea-SH4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol72.54

Alkyl, Aryl, and Heteroaryl Group Introduction: As discussed in section 2.2.2, aryl and heteroaryl moieties are effectively installed using palladium-catalyzed cross-coupling reactions on halogenated precursors. ambeed.com Alkyl groups are often introduced as part of larger functional groups, such as the N-alkylamino substituents shown in Table 1. mdpi.com Direct C-alkylation of the pyrimidine ring is less common but can be achieved under specific conditions, often involving organometallic reagents.

Advanced Characterization Techniques in 2 Phenylpyrimidin 5 Ol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-Phenylpyrimidin-5-ol, confirming the presence of key functional groups, and verifying its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

In the analysis of 2-phenylpyrimidine (B3000279) derivatives, ¹H NMR spectra typically show characteristic signals for the protons on both the pyrimidine (B1678525) and phenyl rings. For instance, aromatic protons generally appear as multiplets in the downfield region (δ 6.5–8.5 ppm). d-nb.info Specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For example, in the related compound 4-(4-(dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the aromatic protons appear as a multiplet between δ 6.11 and 8.26 ppm, while the lone proton on the pyrimidine ring appears as a singlet at δ 6.75 ppm. d-nb.info

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the pyrimidine and phenyl rings typically resonate in the δ 110–165 ppm range. The carbon bearing the hydroxyl group (C5 in the target molecule) would be expected to show a characteristic shift influenced by the electronegative oxygen atom. In the derivative 4-(4-(dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the carbon atoms of the pyrimidine and phenyl rings resonate at various points between 87.2 and 160.5 ppm. d-nb.info

Detailed research findings from studies on related 2-phenylpyrimidine structures are presented below. d-nb.infomdpi.comacs.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected vibrations include the O-H stretching of the hydroxyl group, C=N and C=C stretching within the pyrimidine and phenyl rings, and C-H stretching of the aromatic rings. d-nb.info

In a structurally similar compound, [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol, a distinct O-H stretching vibration is observed at 3374 cm⁻¹, confirming the presence of the hydroxyl group. nih.gov The C-S bond shows a signal at 639 cm⁻¹. nih.gov In another derivative, 4-(4-(dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the O-H stretch is seen at 3393 cm⁻¹, the aromatic C-H stretch at 2923 cm⁻¹, and the C=N stretch of the pyrimidine ring at 1670 cm⁻¹. d-nb.info

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. sapub.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. acs.org

For derivatives of 2-phenylpyrimidine, electrospray ionization (ESI) is a common technique used to generate the molecular ion, often observed as the protonated species [M+H]⁺. For example, the compound (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol was found to have an experimental [M+H]⁺ ion at m/z 337.1343, which corresponds well with its calculated m/z of 337.1369. mdpi.com Similarly, ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate showed an [M+H]⁺ peak at m/z 286.1598 (calculated m/z 286.1550). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic and heterocyclic compounds like this compound are expected to exhibit strong absorption bands corresponding to π → π* transitions within the conjugated system.

While specific UV-Vis data for this compound is scarce, studies on related molecules provide insight. For instance, 5,10,15,20-tetra(quinolin-2-yl)porphyrin, a complex heterocyclic system, displays a very intense Soret band and less intense Q bands in the visible region. mdpi.com The absorption spectrum of a molecule is influenced by the solvent polarity, which can cause shifts in the absorption maxima (λ_max_). researchgate.net The analysis of such spectra helps in understanding the electronic properties of the chromophore.

Diffraction and Microscopic Methods for Material-Level Analysis

While spectroscopy reveals the molecular structure, diffraction techniques are essential for understanding how these molecules are arranged in the solid state.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. iosrjournals.org This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. sci-hub.se

In a study on novel 5-hydroxymethylpyrimidines, single-crystal XRD was used to confirm the structures of several derivatives. mdpi.com For example, the structure of one such derivative was solved and refined, providing definitive proof of its molecular geometry and solid-state conformation. This level of detail is critical for structure-activity relationship studies and in understanding the material properties of a compound. The analysis of 2,4-bis(4-methoxyphenoxy)pyrimidine, for instance, showed that the phenyl rings are nearly perpendicular to the pyrimidine ring and that the crystal packing is stabilized by weak C–H···O interactions and π–π stacking. sci-hub.se

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface, generating signals that provide information about the sample's topography and composition. mdpi.com In the study of pyrimidine derivatives and related materials, SEM reveals critical details about particle size, shape, aggregation, and surface texture.

For instance, in the characterization of catalysts used for the synthesis of pyrimidine derivatives, SEM is employed to assess the morphology of the catalytic particles. acs.org Back-scattered electron (BSE) imaging in SEM can distinguish different materials based on atomic number contrast, which is useful for identifying various components in composite materials. mdpi.com Studies on materials involved in the synthesis of pyrimidine scaffolds, such as nano-magnetic catalysts, have utilized SEM to confirm their structural integrity and surface characteristics. rsc.orgrsc.org The technique provides high-resolution, three-dimensional images that are essential for quality control and for understanding how the physical form of a material might influence its chemical reactivity or physical properties. afmworkshop.comazooptics.com

Table 1: Selected SEM Findings in the Analysis of Pyrimidine-Related Materials

Material Studied Key SEM Findings Magnification/Resolution Reference
Nano-magnetic catalyst for pyrimidine synthesis Characterization of catalyst surface and structure Not Specified rsc.org
Graphite Oxide Carbocatalyst Analysis of catalyst surface morphology Not Specified acs.org
Spent NiMH Batteries (containing various alloys) Observation of electrode swelling, pore formation, and grain break-up 100x (hFoV: 1.7 mm) mdpi.com
Mitotic Chromosomes (for method validation) Revealed regular pattern of 30- and 60-nm protrusions on the surface in their native state Nanometer scale nih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM, enabling the investigation of the internal structure and nanoscale features of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted, providing detailed information on morphology, crystal structure, and composition at the nanoscale.

In the context of pyrimidine derivative synthesis, TEM has been instrumental in characterizing nano-catalysts. For example, the analysis of a nano-magnetic solid acid catalyst used for synthesizing curcumin-based pyrano[2,3-d]pyrimidine derivatives showed that the catalyst nanoparticles had an average size of 14 nm. rsc.org Such precise size determination is critical as nanoparticle size can significantly influence catalytic activity. TEM images provide direct visualization of the size distribution and dispersion of nanoparticles, which are key parameters for the efficacy and reusability of nanocatalysts in synthetic methodologies. rsc.orgrsc.org

Table 2: TEM Analysis of Nanocatalysts in Pyrimidine Synthesis

Catalyst/Material Parameter Measured Observed Value Reference
MNP-SAA nanocatalyst Average particle size 14 nm rsc.org
Graphite Oxide High-Resolution TEM (HR-TEM) imaging Not Specified acs.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with sub-nanometer resolution. mdpi.com Unlike electron microscopy, AFM can operate in air or liquid, which is advantageous for biological or sensitive samples. afmworkshop.com The technique works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map. afmworkshop.com

In materials science research relevant to heterocyclic compounds, AFM is used to obtain detailed information about surface roughness, texture, and the presence of nanoscale domains. mdpi.comworldscientificnews.com Beyond imaging, AFM can also measure local mechanical properties like adhesion and elasticity through force spectroscopy. mdpi.commdpi.com This involves recording the force on the cantilever as the tip is brought into contact with and then retracted from the sample surface. researchgate.net Such data can be invaluable for understanding the surface interactions of pyrimidine-based materials at the molecular level. mdpi.com

Table 3: AFM Applications in Surface Characterization

Technique/Mode Information Obtained Relevance Reference
Tapping Mode Imaging 3D surface topography, phase contrast, amplitude High-resolution visualization of surface features. azooptics.com mdpi.com
Force Curve Spectroscopy Local adhesion force (Fadh), elasticity Quantifies intermolecular and surface forces. nih.gov mdpi.comresearchgate.net
Blind Reconstruction Tip shape characterization Ensures accuracy of topographical measurements. mdpi.com

Other Advanced Analytical Techniques

Beyond microscopy, other advanced analytical methods provide complementary information about the physicochemical properties of this compound and its derivatives.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. mdpi.comssau.ru It works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. nih.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. nih.govresearchgate.net

DLS is particularly useful for characterizing nanoparticles or aggregates in solution. nih.gov For example, in the development of nano-catalysts for pyrimidine synthesis, DLS analysis confirmed an average nanoparticle size of 14 nm, corroborating TEM findings. rsc.org The technique provides a measure of the effective size of particles in a liquid, which can be critical for applications involving dispersions and formulations. researchgate.net However, it's important to note that DLS results can be influenced by sample concentration, with high concentrations potentially leading to multiple scattering effects and inaccurate size estimations. ssau.ruresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uic.edunih.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.gov

In research involving pyrimidine derivatives, XPS is used to confirm the elemental composition of synthesized compounds or to analyze the chemical nature of catalysts. researchgate.net For instance, XPS can be used to study the nitrogen environment in molecules, distinguishing between different types of amine groups (primary, secondary, tertiary) and pyridine-type bonding based on shifts in binding energy. nih.govnih.gov This level of detail is crucial for confirming chemical structures and understanding the surface chemistry of functional materials. acs.org

Table 4: Summary of DLS and XPS Findings for Pyrimidine-Related Systems

Technique Material/System Key Findings Reference
DLS MNP-SAA nanocatalyst Average particle size of 14 nm, consistent with TEM. rsc.org
DLS Citrate-coated Gold Nanoparticles Estimated hydrodynamic radius decreased with increasing concentration due to multiple scattering. ssau.ruresearchgate.net
XPS Catalysts for Pyrimidine Synthesis Confirmed elemental composition and chemical states of surface elements. rsc.orgresearchgate.net
XPS Small Extracellular Vesicles Analyzed nitrogen chemical environments to differentiate between healthy and tumor cells. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Phenylpyrimidin 5 Ol Derivatives

Systematic Modification of Substituents and Their Impact on Biological Pathways

The biological activity of 2-phenylpyrimidine (B3000279) derivatives can be significantly altered by the systematic modification of substituents on both the phenyl and pyrimidine (B1678525) rings. Research has demonstrated that these changes can influence the compound's potency and its targeted biological pathways, such as those involved in cancer.

For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies, medicinal chemistry optimization was crucial. This process led to the identification of potent inhibitors with nanomolar efficacy. A strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov

Similarly, studies on N-phenylpyrimidin-2-amine derivatives as potential c-Met kinase inhibitors revealed that specific substitutions are key to their efficacy. A series of compounds demonstrated inhibitory concentrations (IC50 values) ranging from 15.0 nM to 550.8 nM. The lead compound from this series, 34a , showed outstanding c-Met inhibitory activity (IC50: 15.0 nM) and potent antiproliferative effects in various c-Met sensitive tumor cell lines. researchgate.netbohrium.com Further modifications, such as the introduction of a piperazine (B1678402) ring, were explored to enhance these properties.

Another class of derivatives, 2-phenylpyrimidine coumarins, were investigated as potential telomerase inhibitors. Most of these synthesized compounds showed a favorable effect on resisting tumor cell proliferation. nih.gov The strategic addition of different functional groups allows for the fine-tuning of the molecule's properties to enhance its interaction with a specific biological target. For example, the hydroxylation of a pyrimidine derivative to a 5-hydroxymethyl derivative was found to significantly enhance its cytotoxicity against both normal and cancer cell lines. mdpi.com

The table below summarizes the impact of substituent modifications on the biological activity of various 2-phenylpyrimidine derivatives.

Core Scaffold Modification/Substituent Biological Target Observed Impact on Activity
N-benzyl-2-phenylpyrimidin-4-amineVariesUSP1/UAF1Strong correlation between IC50 values and anticancer activity. nih.gov
N-phenylpyrimidin-2-amineVariesc-Met KinaseIC50 values ranged from 15.0 nM to 550.8 nM. researchgate.netbohrium.com
2-phenylpyrimidine coumarin (B35378)VariesTelomeraseMost derivatives exhibited antiproliferative activity. nih.gov
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidineAddition of 5-hydroxymethyl groupCancer Cell LinesSignificant enhancement of cytotoxicity. mdpi.com

Correlation between Molecular Architecture and Functional Interactions

The three-dimensional structure of 2-phenylpyrimidine derivatives directly governs how they interact with their biological targets. The spatial arrangement of atoms and functional groups determines the types and strengths of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, which are critical for binding.

Molecular docking studies have provided significant insights into these interactions. For 2-phenylpyrimidine coumarin derivatives acting as telomerase inhibitors, docking results indicated that the most active compound bonded with the telomerase reverse transcriptase (TERT) through multiple interactions, including hydrogen bonding and hydrophobic interactions. nih.gov This suggests that the specific architecture of the coumarin moiety fused with the phenylpyrimidine core creates a conformation that fits snugly into the active site of the enzyme.

Similarly, for N-phenylpyrimidin-2-amine derivatives targeting c-Met kinase, docking studies revealed a common mode of interaction within the ATP-binding site of the enzyme. researchgate.netbohrium.com This indicates that the N-phenylpyrimidin-2-amine scaffold acts as a hinge-binding motif, a common strategy for kinase inhibitors. The substituents on the phenyl and pyrimidine rings then form additional interactions with surrounding amino acid residues, which accounts for the observed differences in potency among the derivatives.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related heterocyclic system, also highlights the importance of molecular architecture. These compounds are known to engage in various biological activities, including acting as selective protein inhibitors and anticancer agents, due to their specific structural features that facilitate binding to diverse biological targets. nih.gov The planarity of the fused ring system, combined with the orientation of various substituents, dictates the functional interactions with target proteins. nih.gov

The table below outlines key functional interactions identified for different 2-phenylpyrimidine derivatives.

Derivative Class Biological Target Key Functional Interactions
2-phenylpyrimidine coumarinsTelomerase Reverse Transcriptase (TERT)Hydrogen bonding, Hydrophobic interactions. nih.gov
N-phenylpyrimidin-2-amine derivativesc-Met KinaseInteraction with the ATP-binding site. researchgate.netbohrium.com
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 ComplexInhibition of deubiquitinating activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. By identifying mathematical relationships between structural properties (descriptors) and activity, QSAR models can guide the design of new, more potent molecules.

For pyrimidine derivatives, various QSAR approaches have been employed. In a study of pyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). The ANN model (R² = 0.998) outperformed the MLR model (R² = 0.889), indicating that a non-linear model was more powerful for predicting the pharmacological activity of these compounds. nih.govmui.ac.ir

Three-dimensional QSAR (3D-QSAR) is a more advanced approach that considers the 3D properties of molecules. A 3D-QSAR study was conducted on 2-phenylpyrimidine analogues as selective PDE4B inhibitors. scilit.com This method involves aligning the molecules and calculating steric and electrostatic fields around them to generate a predictive model. Such models can produce contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct guidance for structural modification. In a 3D-QSAR study on a different class of compounds, it was found that steric, electrostatic, and hydrophobic fields played important roles in ligand binding. mdpi.com The quality of a 3D-QSAR model is often assessed by its q² value, which should generally be greater than 0.5 for a stable and reliable model. mdpi.com

These modeling efforts demonstrate the power of computational chemistry in rational drug design, allowing for the prioritization of synthetic targets and reducing the need for extensive trial-and-error experimentation.

The following table compares different QSAR modeling approaches applied to pyrimidine derivatives.

QSAR Model Type Biological Target Key Statistical Parameters Findings
Multiple Linear Regression (MLR)VEGFR-2R² = 0.889 nih.govmui.ac.irCapable of establishing a predictive model, but less powerful than non-linear methods for this dataset. nih.govmui.ac.ir
Artificial Neural Network (ANN)VEGFR-2R² = 0.998 nih.govmui.ac.irThe non-linear ANN method is powerful for predicting pharmacological activity due to complex relationships. nih.govmui.ac.ir
3D-QSARPDE4BNot specifiedUsed to study 2-phenylpyrimidine analogues as selective inhibitors. scilit.com
3D-QSAR (CoMFA/CoMSIA)Dopamine D3 Receptorq² > 0.6, r² > 0.89 mdpi.comSteric, electrostatic, and hydrophobic fields were identified as important for binding affinity. mdpi.com

Mechanisms of Action in Biological Systems Non Clinical Focus

Molecular Interactions with Biological Targets

Derivatives of the 2-phenylpyrimidine (B3000279) structure have demonstrated the ability to interact with a range of biological macromolecules, including enzymes and nucleic acids, thereby influencing their function and associated signaling pathways.

The phenylpyrimidine scaffold is a key structural motif in the design of inhibitors for several classes of enzymes. By modifying substituents on the pyrimidine (B1678525) and phenyl rings, researchers have developed potent and selective inhibitors for various enzymatic targets.

Cyclin-Dependent Kinases (CDK): Certain derivatives of 2-phenylpyrimidine are potent inhibitors of Cyclin-Dependent Kinases, which are crucial regulators of the cell cycle and transcription. nih.gov For example, a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been shown to be highly potent pan-CDK inhibitors, with particular activity against CDK9, CDK1, and CDK2. nih.govacs.org One selective compound, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org Similarly, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9. nih.gov These compounds bind directly to the kinases, suppressing their downstream signaling pathways. nih.gov

Ubiquitin Specific Peptidases (USP1/UAF1): N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This enzyme complex is a known regulator of the DNA damage response. nih.govacs.org Medicinal chemistry optimization led to the discovery of compounds like ML323, which demonstrates significant inhibitory activity against USP1/UAF1. nih.gov

Cyclooxygenase (COX): Phenyl-substituted pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes. nih.gov Studies on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives revealed that these compounds are more potent inhibitors of COX-2 than COX-1, which is a desirable characteristic for anti-inflammatory agents. nih.gov

Phosphodiesterase 4 (PDE4): The pyrimidine structure is a recognized pharmacophore in the development of PDE4 inhibitors. mdpi.com PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), and their inhibition can lead to anti-inflammatory effects. nih.gov While specific data for 2-phenylpyrimidin-5-ol is not detailed, pyridine (B92270) and pyrimidine compounds are noted as a class of inhibitors for the PDE4D isoform. mdpi.com

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and is a major target for antifungal drugs. researchgate.netexlibrisgroup.com While azole-containing compounds are the most prominent inhibitors, research into other heterocyclic structures is ongoing. nih.govnih.gov For instance, a hybrid compound containing a pyrimidine ring, 3k, was found to inhibit CYP51 with an IC50 value of 4.2 μM. nih.gov

Table 1: Enzyme Inhibition by 2-Phenylpyrimidine Derivatives

Derivative Class Target Enzyme Key Finding Potency (IC50 / Ki)
4-Thiazol-2-anilinopyrimidines CDK9, CDK1, CDK2 Potent pan-CDK inhibition. nih.govacs.org 1-7 nM nih.govacs.org
N-benzyl-2-phenylpyrimidin-4-amines USP1/UAF1 Potent and selective inhibition. nih.gov Nanomolar range nih.gov
1-Phenylpyrazolo[3,4-d]pyrimidines COX-2 Selective inhibition over COX-1. nih.gov Not specified
Benzimidazole-pyridine hybrids CYP51 Inhibitory activity demonstrated. nih.gov 4.2 µM nih.gov
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidines CDK6, CDK9 Dual inhibition. nih.gov Not specified

The inhibition of enzymes like CDKs and USPs by phenylpyrimidine derivatives directly impacts cellular signaling cascades.

CDK inhibitors modulate cell cycle progression by preventing the phosphorylation of key proteins such as the retinoblastoma protein (Rb). nih.gov The inhibition of CDK9, a transcriptional regulator, can reduce the expression of anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death (apoptosis). acs.org

Inhibition of the USP1/UAF1 complex affects the DNA damage response pathway. nih.govacs.org This interference can lead to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a marker of activity in cancer cells, ultimately contributing to decreased cell survival. nih.gov Furthermore, inhibition of other deubiquitinases like USP5 by related compounds can activate the p14 ARF/p53 signaling pathway, a critical tumor suppressor network. nih.gov

While direct binding to nucleic acids has not been a primary focus of research for this compound class, their influence on DNA synthesis is evident through indirect mechanisms. By inhibiting CDKs that control the G1-S phase transition of the cell cycle, 2-phenylpyrimidine derivatives can effectively halt the process of DNA replication. nih.gov Furthermore, the modulation of the DNA damage response through USP1/UAF1 inhibition represents another indirect mechanism of interference with nucleic acid-related processes. nih.gov

Cellular Pathway Interventions

The molecular interactions of 2-phenylpyrimidine derivatives translate into significant effects on broader cellular pathways, including those governing cell life and death.

A primary outcome of CDK and USP1/UAF1 inhibition by phenylpyrimidine compounds is the reduction of cancer cell proliferation and viability. nih.govnih.gov

Antiproliferative Activity: CDK inhibitors have been developed with the goal of counteracting the uncontrolled proliferation characteristic of cancer cells. acs.org Dual CDK6/9 inhibitors have been shown to block cell cycle progression and induce apoptosis, leading to potent inhibition of cell proliferation. nih.gov

Cytotoxicity: Studies on various 5-hydroxymethylpyrimidine derivatives have demonstrated cytotoxic effects on different cancer cell lines. mdpi.com For instance, one derivative showed an IC50 value of 132.3 µM against the HepaRG liver cancer cell line. mdpi.com There is a strong correlation between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their ability to decrease the survival of non-small cell lung cancer cells. nih.gov

Table 2: Cytotoxic Activity of Phenylpyrimidine Derivatives on Cancer Cell Lines

Derivative Cell Line Activity IC50 (µM)
2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol derivative (3h) HepaRG (Human liver carcinoma) Decreased cell viability. mdpi.com 132.3 mdpi.com
N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) Non-small cell lung cancer Decreased cell survival. nih.gov Correlates with USP1/UAF1 inhibition nih.gov
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (Compound 66) Various tumor cell lines Inhibition of cell proliferation. nih.gov Not specified

The cellular response to phenylpyrimidine derivatives can also involve the modulation of stress pathways. Oxidative stress occurs from an imbalance between reactive oxygen species (ROS) and antioxidant defenses. nih.gov

Interestingly, some pyrimidine derivatives have shown antioxidant properties, acting to mitigate rather than induce oxidative stress. For example, novel pyrimido[4,5-d]pyrimidines demonstrated neuroprotective effects by protecting cells from hydrogen peroxide-induced cytotoxicity, which is a model of exogenous oxidative stress. mdpi.com Conversely, targeting the ubiquitin-proteasome system, where enzymes like USPs function, can indirectly lead to cellular stress. The inhibition of proteasome-associated deubiquitinases by certain compounds has been shown to induce endoplasmic reticulum (ER) stress and oxidative stress, ultimately resulting in apoptosis. frontiersin.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 2-Phenylpyrimidin-5-ol. researchgate.netppublishing.org These calculations can determine the molecular geometry in its ground state and provide insights into the distribution of electrons within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Data from Quantum Chemical Calculations for a Pyrimidine (B1678525) Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

This table presents hypothetical data typical for a pyrimidine derivative to illustrate the output of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comdergipark.org.tr In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target. These simulations can provide valuable information about the binding affinity, which is often expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

For instance, derivatives of this compound could be docked into the active sites of various enzymes or receptors to assess their potential as inhibitors or modulators. The results of these simulations can help in prioritizing compounds for synthesis and biological evaluation.

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5LEU83, LYS20, ASP145
Derivative B-7.9LEU83, GLU81, PHE80
Derivative C-9.2LEU83, LYS20, VAL28

This table provides example data to demonstrate the typical output of molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and binding dynamics of a ligand within a protein's active site over time. mdpi.comdntb.gov.ua While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and how the ligand and protein adapt to each other. dergipark.org.trnih.gov

For this compound and its derivatives, MD simulations can be used to validate the binding poses obtained from docking, calculate binding free energies, and analyze the flexibility of different parts of the molecule. mdpi.com This information is crucial for understanding the mechanism of action and for designing more potent and selective compounds. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to assess the stability of the complex and the flexibility of the protein residues, respectively. nih.gov

Table 3: Representative Parameters from a Molecular Dynamics Simulation

ParameterAverage ValueInterpretation
Ligand RMSD1.5 ÅIndicates the stability of the ligand's position in the binding pocket.
Protein RMSD2.0 ÅReflects the overall stability of the protein structure during the simulation.
Binding Free Energy (MM/GBSA)-50 kcal/molAn estimation of the binding affinity between the ligand and the protein.

This table contains hypothetical data to illustrate the insights gained from molecular dynamics simulations.

In Silico Screening and Design of Novel this compound Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be either ligand-based or structure-based. For this compound, both approaches can be employed to design novel derivatives with improved biological activities.

In a structure-based approach, molecular docking can be used to screen a virtual library of compounds against a specific protein target. In a ligand-based approach, computational models can be built based on a set of known active molecules to identify new compounds with similar properties. These in silico methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.govorientjchem.org

The design of novel derivatives can also be guided by the insights gained from quantum chemical calculations, molecular docking, and molecular dynamics simulations. For example, modifications can be made to the this compound scaffold to enhance its interactions with key residues in the active site of a target protein or to improve its electronic properties.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic methodologies is crucial for generating libraries of 2-phenylpyrimidin-5-ol derivatives with diverse and complex molecular architectures. Future research is trending towards more sophisticated and sustainable synthetic approaches. One promising area is the advancement of multicomponent reactions (MCRs), such as the Biginelli reaction, which allow for the construction of the dihydropyrimidinone core in a single step from simple precursors. derpharmachemica.com The use of novel catalysts, including environmentally benign options like MgBr₂, can improve yields and reduce reaction times, making the process more efficient and sustainable. derpharmachemica.com

Furthermore, modern synthetic strategies are increasingly employing techniques like microwave and ultrasound irradiation to accelerate reactions. mdpi.com Copper-catalyzed cycloaddition reactions, for instance, have proven to be a powerful tool for constructing the pyrimidine (B1678525) ring from various nitrogen-containing molecules and alkynes. mdpi.com Future work will likely focus on developing stereoselective and regioselective methods to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. The exploration of [3+3] and [4+2] cycloaddition or annulation-oxidation sequences represents another frontier for creating highly functionalized and structurally complex pyrimidine derivatives. mdpi.com These advanced methods will enable chemists to build upon the this compound core, introducing a variety of functional groups and fused ring systems to explore new chemical space.

Synthetic StrategyKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs) Single-pot synthesis from three or more starting materials.High atom economy, operational simplicity, rapid access to molecular diversity.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Drastically reduced reaction times, improved yields, often cleaner reactions. mdpi.com
Copper-Catalyzed Cycloadditions Formation of the pyrimidine ring via copper-catalyzed reactions of alkynes and amidines.High efficiency for C-N bond formation, access to a wide range of substituted pyrimidines. mdpi.com
[3+3] Annulation Cyclization of α,β-unsaturated ketones and amidines.Effective for building the core pyrimidine structure with various substituents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and identification of new therapeutic agents based on the this compound scaffold. nih.govchemicalbook.com These computational approaches can analyze vast datasets of chemical structures and biological activities to build predictive models, significantly reducing the time and cost associated with traditional trial-and-error methods. nih.govibmc.msk.ru

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity. These models help in predicting the potency of newly designed compounds before they are synthesized. researchgate.netmdpi.com

Virtual Screening and Molecular Docking: AI-powered platforms can screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. ibmc.msk.ruresearchgate.net Molecular docking simulations can then predict the binding modes and affinities of these potential hits, providing insights into the molecular interactions driving their activity. researchgate.net

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties. chemicalbook.com By learning from existing data, these models can propose novel this compound derivatives that are tailored to have high potency and desirable pharmacological profiles. chemicalbook.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. AI can help in developing and refining these models, which are then used to guide the design of new molecules with improved target specificity. researchgate.netmdpi.com

Multidisciplinary Approaches for Elucidating Intricate Biological Mechanisms

Understanding the precise biological mechanisms by which this compound derivatives exert their effects is fundamental to their development as therapeutic agents. The pyrimidine ring is a well-established pharmacophore found in a wide range of medicinally important compounds, including anticancer and antimicrobial agents. nih.govgrowingscience.com Future research will require a synergistic, multidisciplinary approach that combines chemical synthesis, advanced biological assays, and computational biology to unravel these complex mechanisms.

An exemplary case involves derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising target in cancer therapy. Elucidating this required a combination of:

Chemical Synthesis: To create a library of analogues for structure-activity relationship (SAR) studies.

Biochemical Assays: To measure the inhibitory potency (IC₅₀) of the compounds against the target enzyme.

Cell-Based Assays: Using cancer cell lines (e.g., non-small cell lung cancer) to confirm that enzyme inhibition translates into desired cellular effects, such as decreased cell survival.

Molecular Modeling: To visualize how the compounds bind to the active site of the enzyme, guiding further optimization.

Exploration of Novel Reactivity and Catalytic Applications

The inherent chemical properties of the this compound scaffold present opportunities for exploring novel reactivity and potential applications in catalysis. The 5-hydroxy group is a key functional handle that can be leveraged for late-stage functionalization—a strategy to modify complex molecules at a late point in their synthesis to rapidly generate analogues. This allows for the introduction of various substituents to fine-tune the compound's physicochemical and biological properties.

While the catalytic applications of pyrimidine derivatives are an emerging field, several avenues warrant exploration:

Organocatalysis: The nitrogen atoms in the pyrimidine ring possess Lewis basic properties, suggesting that these compounds could serve as organocatalysts for various chemical transformations.

Ligand Development: Pyrimidine derivatives can act as ligands, coordinating with metal centers to form catalysts for reactions such as cross-coupling or hydrogenation. The specific substitution pattern on the this compound core could be tuned to modulate the electronic and steric properties of the resulting metal complex.

Future research in this area will focus on designing and synthesizing novel this compound derivatives and screening them for catalytic activity in a range of organic reactions. The development of pyrimidine-based catalysts could offer new, efficient, and selective methods for chemical synthesis.

Q & A

Q. How can researchers optimize synthetic routes for 2-Phenylpyrimidin-5-ol derivatives?

Methodological Answer: Synthetic optimization typically involves evaluating reaction conditions (e.g., temperature, solvent polarity, catalysts) and substituent compatibility. For pyrimidine derivatives, methods like nucleophilic substitution or cross-coupling reactions are common. For example, halogenated pyrimidines (e.g., 2-chloro derivatives) can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce aryl groups . Pummerer-type reactions, which enable functionalization of heterocycles, may also be adapted for regioselective modifications . Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%).

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring proton environments (e.g., hydroxyl protons at δ 10–12 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₀H₉N₂O for this compound, exact mass 173.0715).
  • HPLC : Quantifies purity using reversed-phase columns (C18) with UV detection at 254 nm, as described in pharmacopeial assay protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate halogenated or sulfur-containing byproducts (common in pyrimidine synthesis) for professional hazardous waste treatment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., electron-withdrawing groups at C4, hydrophobic moieties at C2) followed by bioactivity assays. For example:

  • Antimicrobial activity : Test derivatives against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL) using broth microdilution.
  • Enzyme inhibition : Screen for kinase or protease inhibition (IC₅₀ values) via fluorescence-based assays. Substituent effects on binding affinity (e.g., trifluoromethyl groups enhancing hydrophobic interactions) should be quantified .

Q. How should researchers address contradictory data in biological activity studies of this compound analogs?

Methodological Answer: Contradictions often arise from variability in assay conditions or metabolite interference. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated or glucuronidated forms) that may influence results .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP > 3 correlates with increased cytotoxicity).

Q. What novel synthetic methodologies could expand the functional diversity of this compound derivatives?

Methodological Answer: Emerging approaches include:

  • Photoredox catalysis : Enables C-H functionalization under mild conditions (e.g., introducing alkenes or alkynes).
  • Electrochemical synthesis : Achieves regioselective amination or fluorination without metal catalysts .
  • Flow chemistry : Enhances scalability and reduces reaction times (e.g., continuous-flow synthesis of bipyrimidines).

Q. How can computational modeling improve the design of this compound-based inhibitors?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., EGFR kinase).
  • QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., polar surface area, H-bond donors) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Phenylpyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.